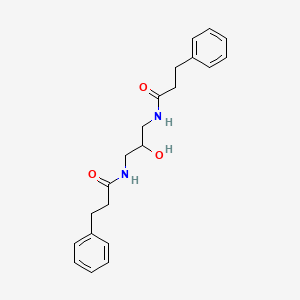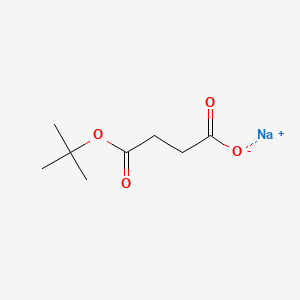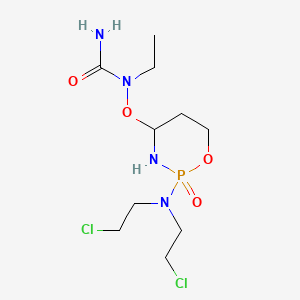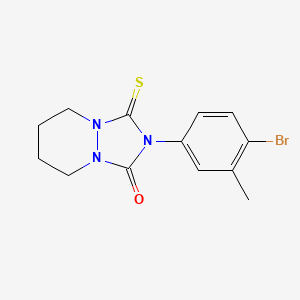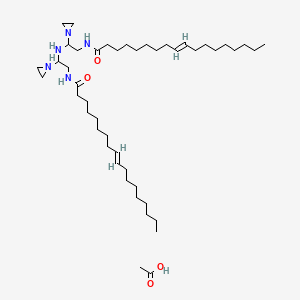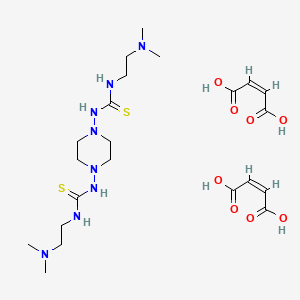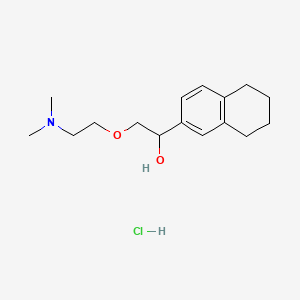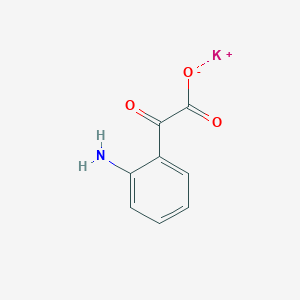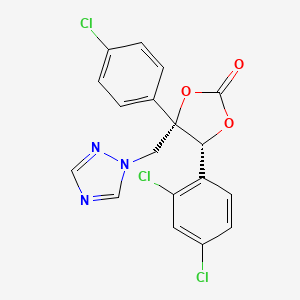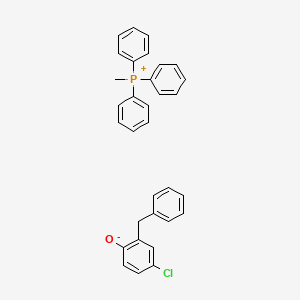
2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium is a chemical compound with the molecular formula C32H28ClOP. It is a salt formed by the combination of 2-benzyl-4-chlorophenolate and methyl(triphenyl)phosphanium. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium typically involves the reaction of 2-benzyl-4-chlorophenol with methyltriphenylphosphonium bromide. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols; reactions are conducted in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: A related compound with similar properties and applications.
2-benzyl-4-chlorophenol: The phenolic component of the compound, with its own unique properties and uses.
Uniqueness
2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium is unique due to its combination of a phenolic and phosphonium component, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
CAS No. |
93839-51-1 |
|---|---|
Molecular Formula |
C32H28ClOP |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C13H11ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h2-16H,1H3;1-7,9,15H,8H2/q+1;/p-1 |
InChI Key |
ABXDTUCCFBARLG-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

